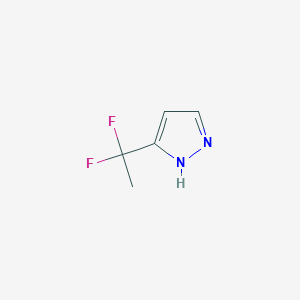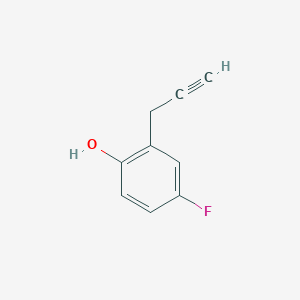
1-(4-éthylphényl)-5-méthyl-N-(2-méthylphényl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like the one you mentioned often belong to a class of organic compounds known as triazoles. Triazoles are five-membered rings that contain three nitrogen atoms and two carbon atoms. They are often used in medicinal chemistry due to their bioactive properties .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition . This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to form 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-arylation, and various types of cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .Applications De Recherche Scientifique
Agents antibactériens
Les fluoroquinolones sont des antibiotiques bien connus qui présentent une activité à large spectre contre les micro-organismes et les virus. Cependant, la résistance aux antibiotiques reste un défi. Des chercheurs ont synthétisé de nouveaux dérivés hybrides de la ciprofloxacine et de la norfloxacine en incorporant des motifs 1,2,3-triazole. Ces composés ont été évalués pour leur activité biologique contre plusieurs souches, notamment Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa et Candida albicans. Certains de ces dérivés ont présenté une activité accrue par rapport aux molécules initiales .
Dérivés de colorants azoïques
Dans le domaine de la chimie des colorants, les composés substitués par le 1,2,3-triazole ont été explorés. Par exemple, des chercheurs ont synthétisé des colorants acides hétérocycliques en couplant des acides aminosulfoniques avec de la 4-hydroxy-1-méthyl-2-(1H)-quinolone. Ces dérivés de colorants azoïques trouvent des applications dans les textiles, l'impression et d'autres industries liées à la couleur .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-4-15-9-11-16(12-10-15)23-14(3)18(21-22-23)19(24)20-17-8-6-5-7-13(17)2/h5-12H,4H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVNTJJVDRBBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

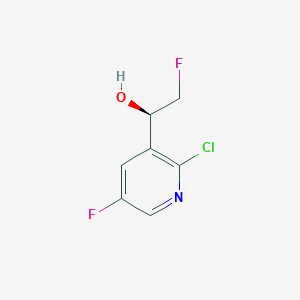
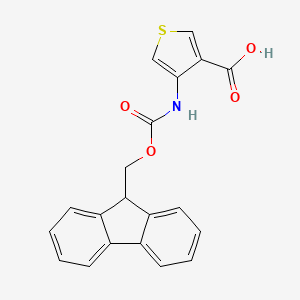
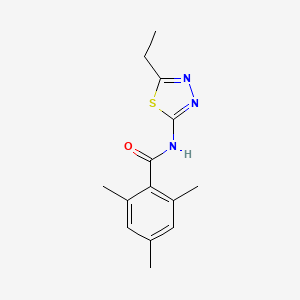
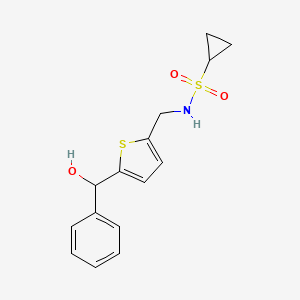

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2468280.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2468283.png)


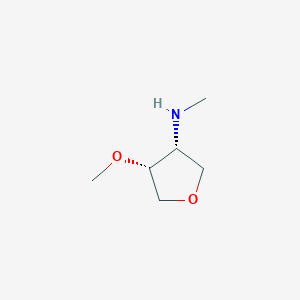
![2-Chloro-N-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B2468288.png)
![4-(3-chlorophenyl)-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2468289.png)
